molecular formula C16H18N6O B5299732 N-{2-[(5-ethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethyl}isonicotinamide

N-{2-[(5-ethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethyl}isonicotinamide

Cat. No. B5299732
M. Wt: 310.35 g/mol
InChI Key: XXKQEDIIKQJMCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(5-ethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethyl}isonicotinamide, commonly known as EPPI, is a chemical compound that has gained attention in the field of scientific research due to its potential as a therapeutic agent. The compound belongs to the class of isonicotinamide derivatives and has been found to possess significant pharmacological properties.

Mechanism of Action

EPPI exerts its pharmacological effects by binding to specific target proteins and modulating their activity. The compound has been shown to inhibit the activity of cyclin-dependent kinases, which play a critical role in cell cycle progression. EPPI has also been found to inhibit histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
EPPI has been found to exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. The compound has also been shown to induce apoptosis in cancer cells, leading to their death. EPPI has been found to possess anti-viral activity by inhibiting the replication of certain viruses.

Advantages and Limitations for Lab Experiments

One of the main advantages of EPPI is its ability to exhibit potent pharmacological effects at relatively low concentrations. The compound is also relatively easy to synthesize, making it an attractive candidate for further research. However, one of the limitations of EPPI is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several potential future directions for research on EPPI. One area of interest is the development of more potent derivatives of the compound that exhibit enhanced pharmacological properties. Another potential direction is the use of EPPI as a therapeutic agent for the treatment of various diseases, including cancer and viral infections. Further research is also needed to explore the potential toxic effects of EPPI and to develop strategies to mitigate these effects.

Synthesis Methods

The synthesis of EPPI involves a multi-step process that starts with the reaction of 5-ethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-aminomethylpyridine to yield the intermediate, which is subsequently reacted with isonicotinoyl chloride to form the final product, EPPI.

Scientific Research Applications

EPPI has been the subject of extensive scientific research due to its potential as a therapeutic agent. Studies have shown that the compound exhibits significant anti-inflammatory, anti-cancer, and anti-viral properties. EPPI has also been found to possess potent inhibitory activity against various enzymes, including cyclin-dependent kinases and histone deacetylases.

properties

IUPAC Name

N-[2-[(5-ethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O/c1-2-13-11-15(22-14(21-13)5-8-20-22)18-9-10-19-16(23)12-3-6-17-7-4-12/h3-8,11,18H,2,9-10H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXKQEDIIKQJMCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=NN2C(=C1)NCCNC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.